Comprehensive Technical Guide on N-Desmethyl Azelastine-d4: Structural Properties, Metabolic Profiling, and Bioanalytical Applications
Comprehensive Technical Guide on N-Desmethyl Azelastine-d4: Structural Properties, Metabolic Profiling, and Bioanalytical Applications
Abstract
Azelastine is a widely utilized second-generation antihistamine with potent mast cell stabilizing properties. In clinical and pharmacokinetic settings, understanding the metabolic conversion of azelastine into its primary active metabolite, N-desmethylazelastine, is critical for evaluating drug efficacy and duration of action. To accurately quantify this metabolite in complex biological matrices, researchers rely on N-Desmethyl Azelastine-d4 , a stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth analysis of the pharmacological context, physicochemical properties, and self-validating LC-MS/MS methodologies associated with N-Desmethyl Azelastine-d4.
Pharmacological Context and Metabolic Pathways
Azelastine acts as a dual-acting agent, providing both immediate H1-receptor antagonism and early-phase mast cell stabilization[1]. Upon systemic or topical absorption, azelastine undergoes extensive hepatic metabolism. The primary biotransformation is an oxidative N-demethylation mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP2D6 , with a minor contribution from CYP1A2 [2].
This oxidative process yields N-desmethylazelastine , the principal active metabolite, which retains significant H1-receptor antagonistic activity[3]. The pharmacokinetic profile of this metabolite is distinct from the parent drug. While azelastine has an elimination half-life of 22 to 25 hours, N-desmethylazelastine exhibits a significantly prolonged half-life of approximately 54 hours[2]. This extended systemic presence is a primary driver of the drug's sustained duration of action.
Hepatic metabolism pathway of azelastine to N-desmethylazelastine.
Chemical and Physicochemical Profiling
To reliably quantify trace levels of N-desmethylazelastine in plasma or serum, bioanalytical assays require an internal standard that perfectly mimics the analyte's behavior while remaining mass-spectrometrically distinct. N-Desmethyl Azelastine-d4 is synthesized by incorporating four deuterium atoms into the molecular framework,[4].
Causality in Isotopic Design: Why a D4 Label?
The selection of a +4 Da mass shift is a deliberate and critical experimental design choice. The molecular structure of azelastine and its metabolite contains a single chlorine atom. Chlorine naturally exists as two stable isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance). Consequently, the natural isotopic distribution of the unlabeled drug produces a highly significant M+2 peak.
If a D2-labeled standard (+2 Da) were utilized, the M+2 isotopic peak of the highly abundant unlabeled drug would directly interfere with the internal standard's signal, leading to quantitative inaccuracies. By utilizing a D4 label (+4 Da), the internal standard's mass completely bypasses the 37Cl isotopic interference, ensuring a highly specific, self-validating mass spectrometric signal.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4 |
| Synonyms | Demethylazelastine-d4 |
| Molecular Formula | C₂₁H₁₈D₄ClN₃O |
| Molecular Weight | ~371.90 g/mol (Unlabeled exact mass: ~367.87 g/mol ) |
| Isotopic Purity | >98% |
| Application | Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS |
(Note: Certain commercial catalogs may report varying molecular weights depending on specific salt forms or calculation methods, but the exact mass shift remains +4.025 Da relative to the free base,[4]).
Bioanalytical Utility: LC-MS/MS Methodologies
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for evaluating the pharmacokinetics of azelastine formulations[5],[6]. The D4-labeled standard is spiked into every biological sample to dynamically correct for variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI).
LC-MS/MS bioanalytical workflow using N-Desmethyl Azelastine-d4.
Step-by-Step Protocol: Plasma Quantification of N-Desmethylazelastine
The following protocol outlines a self-validating extraction and quantification system optimized for human plasma[5].
Step 1: Sample Spiking and Equilibration
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Aliquot 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.
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Add 10 µL of the working internal standard solution (N-Desmethyl Azelastine-d4, e.g., 50 ng/mL in 50% methanol).
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Vortex vigorously for 30 seconds.
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Mechanistic Causality: Adequate equilibration time is strictly required to allow the SIL-IS to bind to plasma proteins identically to the endogenous analyte. This ensures that any subsequent protein binding losses are proportionally corrected.
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Step 2: Liquid-Liquid Extraction (LLE)
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Alkalinize the plasma by adding 50 µL of 0.1 M NaOH.
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Mechanistic Causality: N-desmethylazelastine is a basic compound containing a secondary amine. Raising the pH above its pKa suppresses ionization, maximizing its lipophilicity and driving the molecule into the organic extraction phase.
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Add 1.0 mL of an organic extraction solvent (e.g., Methyl tert-butyl ether, MTBE).
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Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 3: Reconstitution and HPLC Separation
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Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile containing 0.1% Formic Acid).
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Inject 5–10 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
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Elute using a gradient method.
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Mechanistic Causality: The acidic mobile phase ensures the amine groups are fully protonated ( −NH2+ ), yielding sharp chromatographic peak shapes and maximizing ionization efficiency in the subsequent MS step.
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Step 4: Mass Spectrometry (ESI+ MRM)
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Operate the tandem mass spectrometer (e.g., Sciex API-5500) in positive ion electrospray mode (Turbo-Ionspray)[5].
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Monitor the Multiple Reaction Monitoring (MRM) transitions:
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Unlabeled N-Desmethylazelastine: m/z [M+H] + ~368.2 → Product Ion.
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N-Desmethyl Azelastine-d4: m/z [M+H] + ~372.2 → Product Ion.
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Quantitation is performed using linear least squares regression of the peak area ratio (Analyte/IS) plotted against a freshly prepared calibration curve[5].
Trustworthiness in Experimental Design
The reliability of this bioanalytical workflow relies entirely on the identical physicochemical behavior of the analyte and the D4-labeled standard. Because deuterium substitution has a negligible effect on lipophilicity and pKa, N-desmethylazelastine and N-Desmethyl Azelastine-d4 co-elute perfectly from the HPLC column.
This co-elution means both compounds enter the ESI source at the exact same moment, experiencing the exact same matrix suppression or enhancement caused by co-extracting endogenous phospholipids. Consequently, the ratio of their signals remains constant, rendering the assay highly robust against inter-patient plasma variability and establishing a truly self-validating analytical system.
References
- Source: nih.
- Source: mdpi.
- Source: bioorganics.
- Source: acanthusresearch.
- Title: The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu)
- Title: (PDF) The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu)
- Title: (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 4. N-Desmethyl Azelastine-D4 - Acanthus Research [acanthusresearch.com]
- 5. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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